(5,6-dimethoxy-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone
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Overview
Description
The compound (5,6-dimethoxy-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives typically involves several steps, including cyclization and functional group modifications. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to increase yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction from laboratory to industrial scale .
Chemical Reactions Analysis
Types of Reactions
The compound (5,6-dimethoxy-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydroindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinonoid derivatives, while reduction can yield dihydroindole compounds .
Scientific Research Applications
Chemistry
In chemistry, (5,6-dimethoxy-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making them valuable in drug discovery and development .
Medicine
In medicine, the compound’s potential therapeutic applications are being explored. Indole derivatives have shown promise in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatile chemical properties make it a valuable intermediate in the synthesis of various products .
Mechanism of Action
The mechanism of action of (5,6-dimethoxy-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects . For example, they can inhibit the activity of enzymes involved in disease progression or modulate receptor activity to produce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Indole-2-carbohydrazides
- Indole-3-acetic acid
- Beta-carboline derivatives
Uniqueness
What sets (5,6-dimethoxy-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone apart from similar compounds is its unique combination of the indole and beta-carboline moieties. This dual structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H21N3O3 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
(5,6-dimethoxy-1H-indol-2-yl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |
InChI |
InChI=1S/C22H21N3O3/c1-27-20-10-13-9-18(24-17(13)11-21(20)28-2)22(26)25-8-7-15-14-5-3-4-6-16(14)23-19(15)12-25/h3-6,9-11,23-24H,7-8,12H2,1-2H3 |
InChI Key |
ONEHKMJNXHAHJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)N3CCC4=C(C3)NC5=CC=CC=C45)OC |
Origin of Product |
United States |
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